

# Technical Support Center: Addressing Acaricide Resistance to Fluvalinate in Varroa Control

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## Compound of Interest

Compound Name: Fluvalinate

Cat. No.: B1673501

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing acaricide resistance when using **fluvalinate** for Varroa destructor control.

## Frequently Asked Questions (FAQs)

### Understanding Fluvalinate Resistance

Q1: What is the primary mechanism of **fluvalinate** resistance in Varroa destructor?

A1: The primary mechanism of resistance to tau-**fluvalinate** in Varroa destructor is target-site insensitivity due to mutations in the voltage-gated sodium channel (VGSC) gene.[1][2]

**Fluvalinate**, a pyrethroid acaricide, works by binding to these sodium channels, forcing them to remain open and leading to over-excitation of the mite's nervous system, resulting in paralysis and death.[2] Specific point mutations in the VGSC gene alter the channel's structure, reducing its affinity for **fluvalinate** and rendering the acaricide less effective.[3]

Q2: Which specific mutations are associated with **fluvalinate** resistance?

A2: Several amino acid substitutions at position 925 of the VGSC have been strongly correlated with **fluvalinate** resistance. The most commonly cited mutation is a Leucine-to-Valine substitution (L925V).[1][4] Other mutations at this same locus, such as Leucine-to-Methionine (L925M) and Leucine-to-Isoleucine (L925I), have also been identified in resistant

Varroa populations, particularly in North America.[4][5][6] These mutations are often referred to as "knockdown resistance" (kdr) mutations.[1]

Q3: Are there other mechanisms of resistance besides target-site mutations?

A3: Yes, metabolic resistance through the enhanced activity of detoxification enzymes is another potential mechanism. Studies have shown increased activity of monooxygenases (by approximately 20-fold) and esterases (by 1.5-2.5 fold) in **fluvalinate**-resistant mite populations.[7][8] These enzymes can metabolize and detoxify the acaricide before it reaches its target site in the nervous system.

Q4: Can **fluvalinate** resistance in Varroa mites decline if the treatment is discontinued?

A4: There is evidence to suggest that resistance to tau-**fluvalinate** can decrease over time if the mite population is no longer exposed to the acaricide.[1] Some studies have estimated a reversion period of 4-6 years for resistance to be lost.[1] However, the persistence of **fluvalinate** residues in beeswax and beebread can continue to exert selective pressure, potentially slowing or preventing this decline in resistance.[9][10][11]

## Detecting Fluvalinate Resistance

Q5: How can I determine if the Varroa mites in my experimental colonies are resistant to **fluvalinate**?

A5: Resistance can be determined using bioassays or molecular methods.

- Bioassays: Phenotypic tests like the Pettis test or vial assays directly measure the survival of mites after exposure to a specific concentration of **fluvalinate**. [1][12][13]
- Molecular Testing: Genotyping assays, such as PCR-RFLP or quantitative sequencing, can detect the presence and frequency of known resistance-associated mutations (e.g., L925V/I/M) in the VGSC gene. [1][5][14]

A high correlation has been found between the results of phenotypic tests and the presence of the L925V mutation.[1]

Q6: What is the Pettis test and how is it performed?

A6: The Pettis test is a field-friendly bioassay designed to detect resistance to various acaricides, including **fluvalinate**.<sup>[12][15]</sup> It involves exposing a sample of approximately 150 bees (and their associated mites) to a strip of the acaricide in a jar with a mesh lid for a set period (e.g., 6 hours) and then determining the mortality rate of the mites.<sup>[12][16]</sup> A detailed protocol is provided in the "Experimental Protocols" section.

Q7: What are the typical outcomes of a bioassay for susceptible vs. resistant mites?

A7: In a well-calibrated bioassay, susceptible mite populations will exhibit high mortality (typically >85%) when exposed to a discriminating dose of **fluvalinate**.<sup>[13][17]</sup> In contrast, resistant populations will show significantly lower mortality rates. For example, in one study, resistant mites had mortality rates of less than 30% and 50% at 2.5% and 10% **fluvalinate** concentrations, respectively.<sup>[13][17]</sup>

## Troubleshooting and Management

Q8: I've applied a **fluvalinate**-based treatment (e.g., Apistan®), but the mite levels remain high. What should I do?

A8: If a **fluvalinate** treatment has failed, it is highly likely that the mite population in your colonies has developed resistance. The first step is to confirm resistance using a bioassay or molecular testing. If resistance is confirmed, you should immediately switch to an acaricide with a different mode of action.<sup>[18]</sup> It is crucial to avoid re-treating with any pyrethroid-based acaricide (e.g., flumethrin), as cross-resistance is common.<sup>[19]</sup>

Q9: What are the principles of an Integrated Pest Management (IPM) program for Varroa control?

A9: Integrated Pest Management (IPM) is a sustainable approach that combines multiple control methods to keep Varroa populations below a damaging threshold, while minimizing the development of resistance.<sup>[18][20][21]</sup> Key components of an IPM program include:

- Monitoring: Regularly assessing mite infestation levels.<sup>[21][22]</sup>
- Prevention: Implementing practices to slow the spread of mites between colonies.<sup>[20]</sup>

- Cultural and Mechanical Controls: Using non-chemical methods like drone brood removal or screened bottom boards.[\[20\]](#)[\[23\]](#)[\[24\]](#)
- Chemical Controls: Applying acaricides only when mite levels exceed a predetermined threshold and rotating treatments with different modes of action.[\[18\]](#)[\[23\]](#)

Q10: What alternative treatments are effective against **fluvalinate**-resistant Varroa mites?

A10: Several acaricides with different modes of action are available for rotation in an IPM program. These include:

- Amitraz: An organophosphate that targets octopamine receptors.[\[2\]](#)
- Organic Acids: Such as oxalic acid and formic acid.[\[2\]](#)[\[21\]](#)[\[23\]](#) These are most effective in broodless periods.[\[23\]](#)
- Essential Oils: Thymol-based products are a common option.[\[2\]](#)[\[23\]](#)

It is critical to rotate between these different chemical classes to delay the development of resistance to these alternative treatments as well.[\[18\]](#)

## Quantitative Data Summary

Table 1: Bioassay Results for Susceptible vs. Resistant Varroa Mites

Bioassay Type	Mite Population Status	Fluvalinate Concentration	Mortality Rate (%)	Citation(s)
Field Assay	Susceptible	2.5% and 10%	> 85%	[13][17]
Field Assay	Resistant	2.5%	< 30%	[13][17]
Field Assay	Resistant	10%	< 50%	[13][17]
Vial Test	Susceptible (Control)	0 µg/mL	~29.6% (background)	[14]
Vial Test	Field Population	0.25 µg/mL (discriminating dose)	~34.3% (survivors indicate resistance)	[14]

Table 2: Lethal Concentration (LC) Values for Tau-**Fluvalinate** in Susceptible and Resistant Varroa Mites

Mite Population Status	LC50 (ppm)	Citation(s)
Susceptible	15.9 - 18.5	[7]
Resistant	385 - 857	[7]

## Experimental Protocols

### Protocol 1: Pettis Test for Phenotypic Resistance to Fluvalinate

This protocol is adapted from the method developed by Dr. J. Pettis.[12][15]

Objective: To determine the level of **fluvalinate** resistance in a Varroa mite population in a field or laboratory setting.

Materials:

- Wide-mouth canning jars (quart or pint size)
- Mesh lids for jars (1/8 inch or 3mm hardware cloth)
- Solid lids for jars
- Index cards
- Stapler
- **Fluvalinate** strips (e.g., Apistan®)
- Scissors
- Gloves
- 1/4 cup measuring scoop
- Bucket or deep plastic tub
- White paper or sticky board
- 70% Ethanol or windshield washer fluid

#### Methodology:

- Preparation of Test Jars:
  - For each colony to be tested, prepare one jar.
  - Cut a 1 cm x 2.5 cm section from a **fluvalinate** strip.<sup>[12]</sup> Always wear gloves when handling acaricide strips.
  - Staple the strip section to the center of an index card, ensuring the strip faces inwards in the jar.<sup>[12]</sup>
  - Place the card inside the jar.
  - Replace the solid lid insert with the mesh lid.

- Sample Collection:
  - Select a brood frame from the colony to be tested, ensuring the queen is not present.
  - Shake the bees from the frame into the bucket or tub.[\[12\]](#)
  - Scoop approximately 1/4 cup of bees (around 150 bees) and place them into the prepared jar.[\[12\]](#)
  - Securely screw on the mesh lid.
- Incubation:
  - Place the jars in a dark, warm environment (e.g., an incubator or a cooler with a warm water bottle) for 6 hours.[\[12\]](#)[\[15\]](#) Ensure adequate ventilation.
- First Mite Count:
  - After 6 hours, hold the jar upside down over a piece of white paper.
  - Firmly tap the jar three times to dislodge mites that have died and fallen off the bees.[\[12\]](#)
  - Count and record the number of mites on the paper (Mites Killed by Acaricide).
- Second Mite Count (Wash):
  - Remove the index card with the strip from the jar.
  - Fill the jar halfway with 70% ethanol or windshield washer fluid.[\[12\]](#)
  - Replace the mesh lid with a solid lid and shake vigorously for 5 minutes to dislodge any remaining mites (both live and dead).[\[12\]](#)
  - Pour the liquid and bees through a strainer to separate the bees.
  - Count the number of mites in the liquid (Mites Remaining on Bees).[\[12\]](#)
- Calculation of Mortality Rate:

- Total Mites = (Mites Killed by Acaricide) + (Mites Remaining on Bees)
- Percent Mortality = (Mites Killed by Acaricide / Total Mites) x 100
- Interpretation:
  - Susceptible: Mortality rate > 85%
  - Resistance Suspected: Mortality rate < 85%[\[16\]](#)

## Protocol 2: Molecular Detection of L925V Mutation via PCR-RFLP

Objective: To genotype individual Varroa mites for the presence of the L925V resistance mutation.

Materials:

- Individual Varroa mites
- DNA extraction kit
- PCR thermocycler
- Primers flanking the L925 codon in the VGSC gene
- Taq polymerase and PCR reagents
- Restriction enzyme that specifically cuts either the susceptible or resistant allele
- Gel electrophoresis equipment and reagents
- UV transilluminator

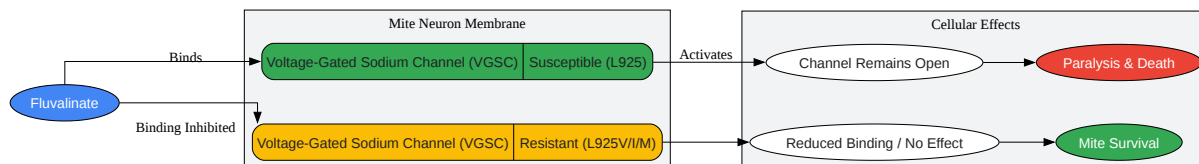
Methodology:

- DNA Extraction:



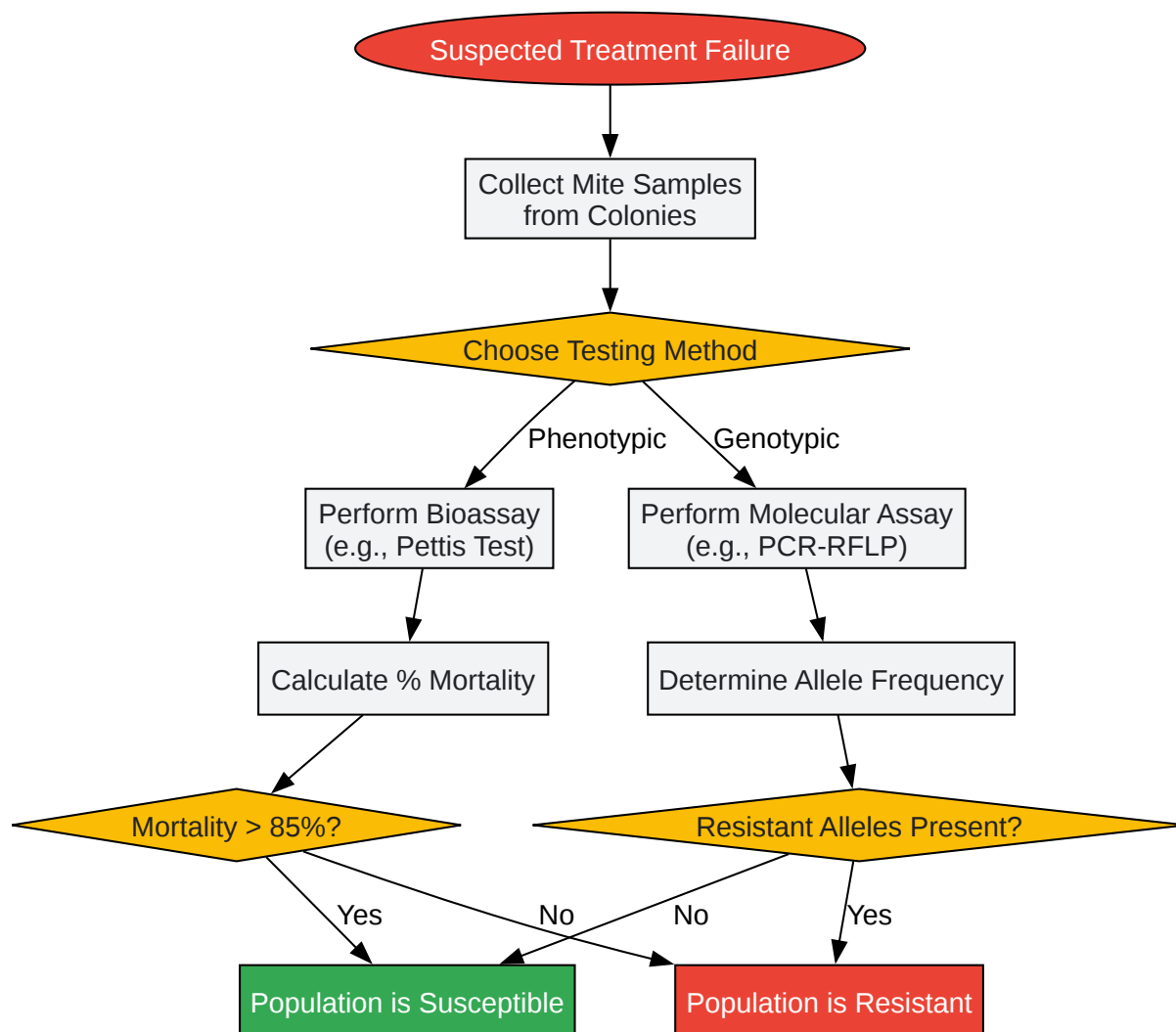
- Extract genomic DNA from individual mites using a commercially available kit, following the manufacturer's instructions.
- PCR Amplification:
  - Amplify the region of the VGSC gene containing the L925 codon using specific primers. PCR conditions (annealing temperature, extension time) should be optimized for the chosen primers.
- Restriction Digest:
  - Digest the PCR product with a restriction enzyme that has a recognition site created or eliminated by the L925V mutation.
  - For example, if the mutation C(3004) → G results in the L(1002) → V substitution (equivalent to L925), an enzyme that recognizes the sequence in one allele but not the other would be used.<sup>[3]</sup>
  - Incubate the reaction according to the enzyme manufacturer's protocol.
- Gel Electrophoresis:
  - Run the digested PCR products on an agarose gel.
  - Include undigested PCR product as a control.
- Interpretation of Results:
  - Homozygous Susceptible: A single band pattern corresponding to the digested or undigested fragment (depending on the enzyme).
  - Homozygous Resistant: A different single band pattern.
  - Heterozygous: A combination of both band patterns.

## Visualizations



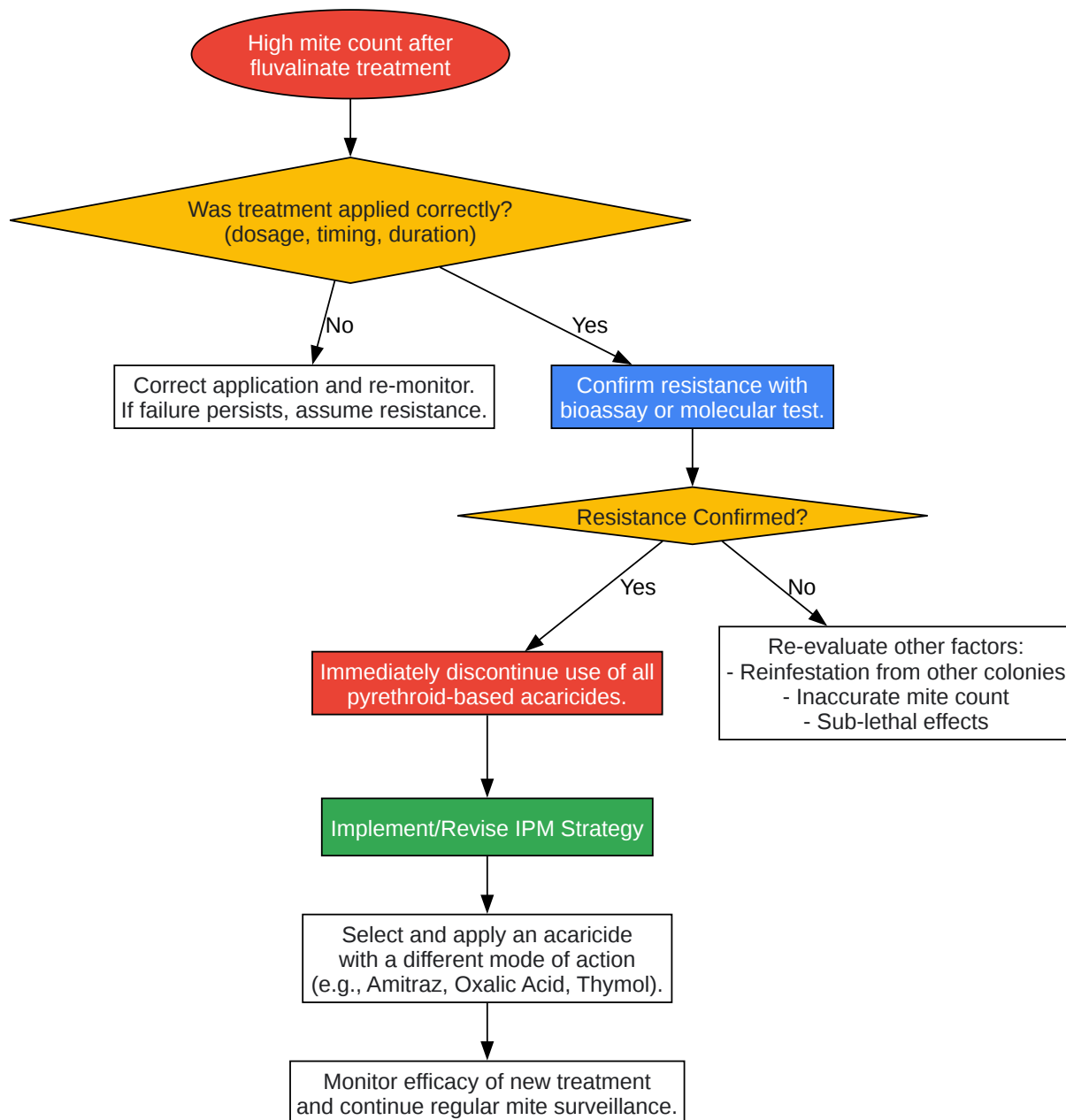
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Caption: **Fluvalinate** mode of action and the mechanism of target-site resistance in Varroa mites.



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Caption: Experimental workflow for detecting **fluvalinate** resistance in *Varroa destructor*.



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Caption: Troubleshooting guide for **fluvalinate** treatment failure in Varroa control.

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